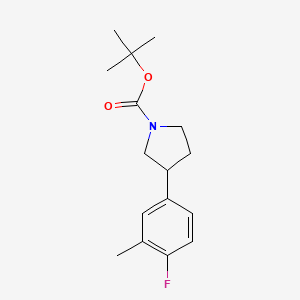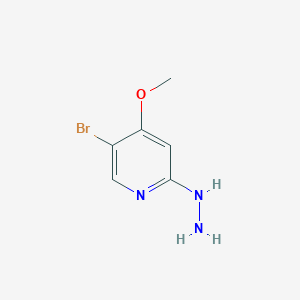
5-Bromo-2-hydrazinyl-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-hydrazinyl-4-methoxypyridine is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a hydrazinyl group at the 2nd position, and a methoxy group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydrazinyl-4-methoxypyridine typically involves the bromination of 2-hydrazinyl-4-methoxypyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from commercially available precursors. The process includes the preparation of 2-hydrazinyl-4-methoxypyridine followed by its bromination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-hydrazinyl-4-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate in solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-hydrazinyl-4-methoxypyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-hydrazinyl-4-methoxypyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-hydrazinyl-4-methoxypyridine
- 5-Bromo-2-methoxypyridine
- 2-Bromo-4-methoxypyridine
Uniqueness
5-Bromo-2-hydrazinyl-4-methoxypyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazinyl and methoxy groups on the pyridine ring, along with the bromine atom, makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H8BrN3O |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
(5-bromo-4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3O/c1-11-5-2-6(10-8)9-3-4(5)7/h2-3H,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
YJOSXPZCGJIIIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1Br)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)

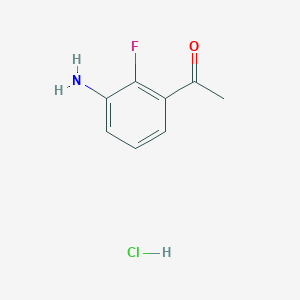

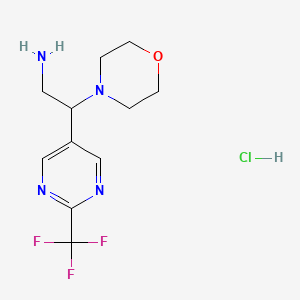
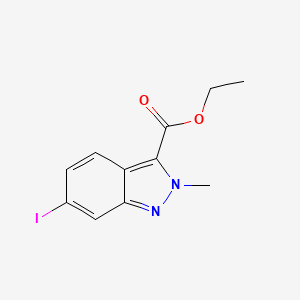
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
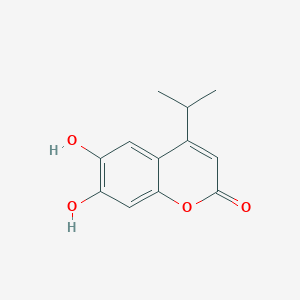

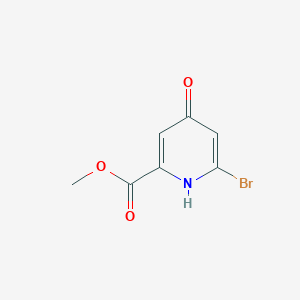
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B13671502.png)
